molecular formula C21H27N3O2 B025208 N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide CAS No. 107634-14-0

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide

Cat. No. B025208
M. Wt: 353.5 g/mol
InChI Key: KWYCPUNAAYFHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide, also known as DAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of N-acyl amino acid derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Anticonvulsant Properties

  • Liquid Chromatographic Determination : This compound has shown potential as a new anticonvulsant. A method for its liquid chromatographic determination in serum and urine was developed, aiding pharmacokinetic studies (Dockens, Ravis, & Clark, 1987).
  • Anticonvulsant Screening : It has been identified as a potent anticonvulsant, with its activity determined against seizures in rats. Analogues of this compound were synthesized to limit metabolic inactivation, further enhancing its anticonvulsant properties (Afolabi & Okolie, 2013).
  • Anticonvulsant Activity of Ameltolide Analogues : As a potent anticonvulsant, it served as a base for synthesizing new derivatives. These derivatives showed superior activity compared to phenytoin in certain seizure models (Lambert et al., 1995).
  • Discovery as a Potent Metabolic Inhibitor : Its rapid metabolism by N-acetylation has led to the development of analogues with altered metabolic pathways for enhanced anticonvulsant effects (Robertson et al., 1987).

Metabolism and Pharmacokinetics

  • Metabolism to Anticonvulsant LY201116 : This compound is metabolized in mice to form LY201116, a potent anticonvulsant. The metabolism involves consecutive N-deethylations and hydrolyzations, playing a significant role in its anticonvulsant effects (Parli et al., 1988).
  • Disposal and Pharmacokinetics in Rats : The study of its metabolism, disposition, and pharmacokinetics in rats revealed how it's absorbed, metabolized, and excreted, crucial for understanding its pharmacological profile (Potts, Gabriel, & Parli, 1989).

Comparative Studies with Other Anticonvulsants

  • Comparative Anticonvulsant Activity : This compound was compared with standard antiepileptic drugs like phenytoin, phenobarbital, ethosuximide, and valproate in various seizure models, demonstrating its potency and specificity (Clark, 1988).
  • Neurotoxicological Properties : Another study focused on comparing its anticonvulsant properties and neurotoxicity with prototype antiepileptic drugs, highlighting its therapeutic potential and safety profile (Diouf et al., 1997).

Additional Studies

  • Chemical Structure Analysis : Studies have also been conducted on its chemical structure, providing insights into its molecular conformation and properties (Aizawa, 1982).
  • Anticonvulsant Screening of Para-Substituted Analogs : Research on para-substituted-N-(2,6-diisopropylphenyl) benzamides, related to this compound, has been conducted to explore new antiepileptic agents (Afolabi, Barau, & Agbede, 2012).

properties

CAS RN

107634-14-0

Product Name

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

4-[[2-(diethylamino)acetyl]amino]-N-(2,6-dimethylphenyl)benzamide

InChI

InChI=1S/C21H27N3O2/c1-5-24(6-2)14-19(25)22-18-12-10-17(11-13-18)21(26)23-20-15(3)8-7-9-16(20)4/h7-13H,5-6,14H2,1-4H3,(H,22,25)(H,23,26)

InChI Key

KWYCPUNAAYFHAK-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C

Other CAS RN

107634-14-0

synonyms

DEGA
N-(2,6-dimethylphenyl)-4-(((diethylamino)acetyl)amino)benzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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